3-(3,3-dimethyl-2-oxobutyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
3-(3,3-dimethyl-2-oxobutyl)-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) focused on the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. The compounds showed potent 5-HT1A receptor ligand properties, indicating potential for anxiolytic-like and antidepressant activities (Zagórska et al., 2009).
Structure-Activity Relationships
Zagórska et al. (2015) synthesized arylpiperazinylalkyl purine-2,4-diones, revealing their affinity for serotonin and dopamine receptors. This research indicated the importance of the 7-position substituent in imidazo[2,1-f]purine-2,4-dione for receptor affinity and selectivity (Zagórska et al., 2015).
Synthesis Techniques
Simo et al. (1998) described the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, a related compound, showcasing techniques in molecular structure manipulation (Simo et al., 1998).
Receptor Affinity and Enzyme Activity
Zagórska et al. (2016) synthesized derivatives of imidazo- and pyrimidino[2,1-f]purines, evaluating their receptor affinity and enzyme activity, highlighting their potential as ligands for serotonin and dopamine receptors (Zagórska et al., 2016).
Novel Derivatives Synthesis
Gobouri (2020) synthesized new derivatives involving purineselenyl and 1,3,4-thiadiazols, expanding the chemical diversity of purine-related compounds (Gobouri, 2020).
Antagonistic Activity
Baraldi et al. (2005) synthesized and evaluated 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective A(3) adenosine receptor antagonists (Baraldi et al., 2005).
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)-4-methyl-6-(4-phenoxyphenyl)-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-26(2,3)20(32)16-31-23(33)21-22(28(4)25(31)34)27-24-29(14-15-30(21)24)17-10-12-19(13-11-17)35-18-8-6-5-7-9-18/h5-13,21-22H,14-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIYLAFPSDHHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C2C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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